molecular formula C13H13N5O2S B4697072 N~5~-[3-(1H-IMIDAZOL-1-YL)PROPYL]-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE

N~5~-[3-(1H-IMIDAZOL-1-YL)PROPYL]-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE

Cat. No.: B4697072
M. Wt: 303.34 g/mol
InChI Key: QAJGLHWPTPQHTA-UHFFFAOYSA-N
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Description

N~5~-[3-(1H-IMIDAZOL-1-YL)PROPYL]-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that features an imidazole ring, a thiophene ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-[3-(1H-IMIDAZOL-1-YL)PROPYL]-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the imidazole and thiophene intermediates. The oxadiazole ring is then formed through cyclization reactions. Common reagents used in these reactions include nitriles, amines, and various catalysts to facilitate the formation of the heterocyclic rings .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N~5~-[3-(1H-IMIDAZOL-1-YL)PROPYL]-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce alkyl, aryl, or other functional groups.

Scientific Research Applications

N~5~-[3-(1H-IMIDAZOL-1-YL)PROPYL]-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N5-[3-(1H-IMIDAZOL-1-YL)PROPYL]-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~5~-[3-(1H-IMIDAZOL-1-YL)PROPYL]-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural diversity allows for a wide range of applications and makes it a valuable compound for research and development.

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-3-thiophen-2-yl-1,2,4-oxadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O2S/c19-12(15-4-2-6-18-7-5-14-9-18)13-16-11(17-20-13)10-3-1-8-21-10/h1,3,5,7-9H,2,4,6H2,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAJGLHWPTPQHTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NOC(=N2)C(=O)NCCCN3C=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~5~-[3-(1H-IMIDAZOL-1-YL)PROPYL]-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
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N~5~-[3-(1H-IMIDAZOL-1-YL)PROPYL]-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
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N~5~-[3-(1H-IMIDAZOL-1-YL)PROPYL]-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
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N~5~-[3-(1H-IMIDAZOL-1-YL)PROPYL]-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Reactant of Route 5
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N~5~-[3-(1H-IMIDAZOL-1-YL)PROPYL]-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N~5~-[3-(1H-IMIDAZOL-1-YL)PROPYL]-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE

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